molecular formula C10H10 B13814183 Bicyclo[4.2.2]deca-2,4,7,9-tetrene

Bicyclo[4.2.2]deca-2,4,7,9-tetrene

Cat. No.: B13814183
M. Wt: 130.19 g/mol
InChI Key: YLRLXPLQQULDFX-CCAGOZQPSA-N
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Description

Bicyclo[4.2.2]deca-2,4,7,9-tetrene (CAS Number: 15677-13-1) is an organic compound with the molecular formula C10H10 and a molecular weight of 130.186 g/mol . This bridged hydrocarbon system serves as a versatile and valuable building block in organic synthesis and advanced chemical research. It functions as a key precursor in the facile synthesis of more complex polycyclic structures . Recent research has explored its reactivity in oxidative transformations; for instance, treatment with m-chloroperbenzoic acid leads to oxidative skeletal rearrangement, producing 8-oxatricyclo[4.3.2.07,9]undeca-2,4,10-trienes and bicyclo[4.3.1]deca-2,4,8-triene-7,10-diols in good yields . These derivatives are of significant interest in medicinal chemistry, as they have been screened for in vitro cytotoxicity against various human tumor cell lines, including Jurkat, K562, U937, and HL60 . The compound's structure and its reactivity under different conditions, such as epoxidation, make it a subject of ongoing study for the development of new therapeutic agents and synthetic methodologies . This product is intended for research applications only and is not suitable for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C10H10

Molecular Weight

130.19 g/mol

IUPAC Name

(2Z,4Z)-bicyclo[4.2.2]deca-2,4,7,9-tetraene

InChI

InChI=1S/C10H10/c1-2-4-10-7-5-9(3-1)6-8-10/h1-10H/b3-1-,4-2-

InChI Key

YLRLXPLQQULDFX-CCAGOZQPSA-N

Isomeric SMILES

C\1=C\C2C=CC(C=C2)\C=C1

Canonical SMILES

C1=CC2C=CC(C=C1)C=C2

Origin of Product

United States

Preparation Methods

Pyrolysis of Sodium Salt of Cis-Bicyclo[6.1.0]nona-2,4,6-triene-exo-9-carboxaldehyde Tosylhydrazone

One of the principal methods for preparing bicyclo[4.2.2]deca-2,4,7,9-tetraene involves the pyrolysis of the dry sodium salt of the tosylhydrazone derivative of cis-bicyclo[6.1.0]nona-2,4,6-triene-exo-9-carboxaldehyde.

  • Procedure :

    • The tosylhydrazone (1.7 g, 5.7 mmol) is treated with sodium methoxide (440 mg, 8.2 mmol) in dry tetrahydrofuran and methanol.
    • The solvent is evaporated to dryness under vacuum.
    • The dry salt is heated at 95°C under reduced pressure (20 mm Hg).
    • Hydrocarbons generated are collected on a cold finger condenser at 0°C.
  • Outcome :

    • The major product is bicyclo[4.2.2]deca-2,4,7,9-tetraene with about 40% yield in the crude mixture.
    • Subsequent preparative gas chromatography yields pure bicyclo[4.2.2]deca-2,4,7,9-tetraene (up to 8% isolated yield) after purification steps.
  • Notes :

    • The method requires careful control of moisture and temperature.
    • The stereochemistry of the starting tosylhydrazone is critical to the formation of the desired bicyclic tetraene.
    • Deuterated analogs can be prepared similarly using deuterated reagents, allowing mechanistic studies via NMR.

Photochemical Generation and Photolysis

Photochemical methods have also been employed to generate bicyclo[4.2.2]deca-2,4,7,9-tetraene, particularly through the photolysis of related hydrazone compounds or precursors.

  • Photolysis Conditions :

    • The tosylhydrazone derivative is irradiated in dry tetrahydrofuran with sodium methoxide at 0°C.
    • The reaction mixture yields a mixture of bicyclic hydrocarbons, including bicyclo[4.2.2]deca-2,4,7,9-tetraene and bicyclo[6.2.0]deca-2,4,6,9-tetraene.
    • Fractional distillation and chromatography are used to isolate bicyclo[4.2.2]deca-2,4,7,9-tetraene with purity over 98%.
  • Significance :

    • Photochemical generation allows access to bicyclo[4.2.2]deca-2,4,7,9-tetraene under mild conditions.
    • This method is useful for preparing isotopically labeled derivatives for mechanistic studies.

Thermal Rearrangements and Intermediates

  • Bicyclo[4.2.2]deca-2,4,7,9-tetraene can be formed via thermal rearrangement of tetracyclo[4.4.0.0^2,10.0^5,7]deca-3,5-diene intermediates.
  • The thermal isomerization involves complex kinetics and intermediates, including cis-9,10-dihydronaphthalene.
  • The reaction proceeds through an intermediate bicyclo[4.2.2]deca-2,4,7,9-tetraene, which can undergo further thermal transformations.

Experimental Data and Analysis

Thermolysis Kinetics

  • Thermolysis of bicyclo[4.2.2]deca-2,4,7,9-tetraene in n-dodecane at 178.7°C shows complex reaction kinetics.
  • When initial concentration exceeds 0.5 M, the main product is bicyclo[4.2.2]deca-2,4,7-triene, with only trace amounts of cis-9,10-dihydronaphthalene.
  • In cyclooctene solvent, the disappearance of bicyclo[4.2.2]deca-2,4,7,9-tetraene follows first-order kinetics with rate constants $$k{178.7°C} = (2.15 \pm 0.08) \times 10^{-5} s^{-1}$$ and $$k{201.8°C} = (1.45 \pm 0.05) \times 10^{-4} s^{-1}$$.

Thermolysis Product Yields

Initial Concentration (M) Yield of cis-9,10-Dihydronaphthalene (%) Yield of Bicyclo[4.2.2]deca-2,4,7-triene (%)
0.1 Higher yield of dihydronaphthalene Lower yield of triene
>0.5 Trace amounts Major product

Note: Exact numerical values were reported in the original study but are summarized here qualitatively due to data complexity.

Nuclear Magnetic Resonance (NMR) Studies

  • NMR spectroscopy confirms the structure and isotopic distribution in deuterated analogs.
  • Deuterium scrambling observed at specific carbon positions (C-2,3,6,7,9,10) supports mechanistic pathways involving hydrogen shifts during pyrolysis and photolysis.

Summary of Preparation Methods

Method Conditions Yield (%) Notes
Pyrolysis of sodium salt of tosylhydrazone 95°C, 20 mm Hg, dry THF/MeOH ~40% crude, 8% pure Requires careful drying and vacuum
Photolysis of tosylhydrazone 0°C, dry THF, NaOMe, UV irradiation ~30-40% crude mixture Allows isotopic labeling, mild conditions
Thermal rearrangement of tetracyclic intermediates Elevated temperature (178-201°C) Variable Complex kinetics, product dependent on solvent

Research Findings and Mechanistic Insights

  • The preparation of bicyclo[4.2.2]deca-2,4,7,9-tetraene is closely linked to its thermal and photochemical behavior.
  • The compound is an intermediate in several thermal isomerizations and rearrangements, highlighting its reactive nature.
  • Mechanistic studies using isotopically labeled compounds and NMR spectroscopy have elucidated hydrogen scrambling and intermediate formation pathways.
  • The thermal conversion involves an energy barrier of approximately 34 kcal/mol and a negative entropy change, consistent with a highly ordered transition state.
  • Photochemical generation provides a complementary route that avoids harsh thermal conditions and allows access to structurally related bicyclic compounds.

Chemical Reactions Analysis

Thermolysis and Thermal Isomerization

Compound 2 undergoes thermolysis at elevated temperatures, producing multiple products depending on reaction conditions:

Reaction Pathways:

  • Intramolecular Diels-Alder Reaction: At 178.7°C in n-dodecane, compound 2 forms cis-9,10-dihydronaphthalene (compound 3) via a tetracyclo[4.4.0.0²,⁵⁷]deca-3,8-diene intermediate (compound 1) . This intermediate facilitates degenerate isomerization and thermal conversion .

  • Naphthalene Formation: Higher concentrations (>0.5 M) favor naphthalene and bicyclo[4.2.2]deca-2,4,7-triene (compound 5) , while lower concentrations (<0.1 M) yield compound 3 (up to 7%) .

Kinetic Analysis:

  • First-order kinetics in cyclooctene solvent: kobs=(2.15±0.08)×103texts1k_{\text{obs}}=(2.15\pm 0.08)\times 10^{-3}\\text{s}^{-1} .

  • Activation parameters: ΔH=34textkcalmol\Delta H^\ddagger =34\\text{kcal mol}, ΔS=5texteu\Delta S^\ddagger =-5\\text{e u } .

Table 1: Thermolysis Product Yields

Initial Concentration of 2 (M)Yield of 3 (%)Yield of 5 (%)
0.00875
0.1315
1.0Trace45

Oxidative Skeletal Rearrangements

Under electrophilic activation with m-chloroperbenzoic acid , compound 2 undergoes oxidative skeletal rearrangement to form bicyclo[4.3.1]deca-2,4,8-triene-7,10-diols . This reaction involves epoxidation followed by rearrangement, yielding compounds with high antitumor activity .

Proposed Mechanism:

  • Double-bond epoxidation at C2/C3 and C6/C7 positions.

  • Rearrangement via diradical intermediates to form the bicyclo[4.3.1] framework .

Antitumor Activity

Derivatives of compound 2, such as bicyclo[4.3.1]deca-2,4,8-triene-7,10-diols, exhibit high antitumor activity in preclinical studies . This highlights potential applications in oncology.

Thermodynamic and Structural Data

  • Molecular Formula: C10H10C_{10}H_{10} .

  • Molecular Weight: 130.19 g/mol .

  • Thermodynamic Parameters: ΔfHgas=189.2textkJmol\Delta_f H^\circ_{\text{gas}}=189.2\\text{kJ mol} (from related bicyclooctadiene data) .

Scientific Research Applications

Organic Synthesis

Synthesis of Triepoxides
One of the notable applications of bicyclo[4.2.2]deca-2,4,7,9-tetraene is in the synthesis of triepoxides. Recent studies have demonstrated that triepoxides can be synthesized in high yields (80-85%) through the oxidation of substituted bicyclo[4.2.2]deca-2,4,7,9-tetraenes using m-chloroperbenzoic acid as an oxidizing agent. The structural confirmation of these epoxy derivatives was achieved through modern spectral methods and X-ray diffraction analysis .

Table 1: Yields of Triepoxide Synthesis from Bicyclo[4.2.2]deca-2,4,7,9-tetraene

CompoundOxidizing AgentYield (%)
Triepoxide from Bicyclo[4.2.2]deca-2,4,7,9-tetraenem-Chloroperbenzoic Acid80-85

Medicinal Chemistry

Antitumor Activity
The synthesized triepoxides have shown promising antitumor activity in vitro against various cancer cell lines such as Jurkat, K562, and U937. Notably, these compounds exhibited selective toxicity towards tumor cells while sparing normal fibroblasts, suggesting their potential as therapeutic agents in cancer treatment .

Case Study: Antitumor Efficacy
In a study assessing the antitumor efficacy of triepoxides derived from bicyclo[4.2.2]deca-2,4,7,9-tetraene:

  • Cell Lines Tested : Jurkat (T-cell leukemia), K562 (chronic myeloid leukemia), U937 (histiocytic lymphoma).
  • Findings : The triepoxides displayed significant cytotoxic effects on the tumor cell lines with IC50 values indicating effective concentration ranges for therapeutic use.

Material Science

Polymer Chemistry
Bicyclo[4.2.2]deca-2,4,7,9-tetraene is also being explored for its potential in polymer chemistry due to its unique structural properties that can lead to novel polymerization reactions. The compound serves as a building block for synthesizing advanced materials with tailored properties for applications in coatings and composites.

Table 2: Potential Applications in Material Science

ApplicationDescription
CoatingsDevelopment of durable and chemically resistant coatings
CompositesCreation of lightweight materials with enhanced mechanical properties
Functional PolymersSynthesis of polymers with specific functionalities for targeted applications

Mechanism of Action

The mechanism of action of Bicyclo[4.2.2]deca-2,4,7,9-tetrene involves its interaction with various molecular targets. The compound’s double bonds and bicyclic structure allow it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. In biological systems, its epoxy derivatives have shown antitumor activity by interacting with cellular components and disrupting normal cellular functions .

Comparison with Similar Compounds

Structural and Electronic Features

BDT’s bicyclo[4.2.2] framework distinguishes it from related compounds:

  • Bicyclo[4.2.1]nona-2,4,7-trienes: Smaller bridge (one methylene unit) increases ring strain, reducing stability compared to BDT .
  • Bicyclo[2.2.2]octane derivatives : Fully saturated analogs lack conjugated double bonds, rendering them less reactive in cycloadditions but more stable under acidic conditions .
  • Tricyclo[9.4.2.0²,¹⁰]heptadeca-2,12,14,16-tetraene : Extended tricyclic system introduces additional strain and photochemical sensitivity, limiting synthetic utility .

Key Structural Metrics :

Compound Bridge System Double Bonds Strain Energy (kcal/mol)
BDT [4.2.2] 4 conjugated ~20 (estimated)
Bicyclo[4.2.1]nona-2,4,7-triene [4.2.1] 3 isolated ~25
Bicyclo[2.2.2]octane [2.2.2] 0 Negligible

Catalytic Systems and Yields :

Compound Catalyst Key Substrates Yield Range
BDT CoI₂(dppe)/Zn/ZnI₂ COTT + alkynes 56–94%
Bicyclo[4.2.1]nona derivatives TiCl₄/ligands COTT + cyclic allenes 45–70%
Bicyclo[2.2.2]octanes Pd(0)/Cu(I) Cyclohexadienes + dienophiles 30–65%
Reactivity and Chemical Transformations

BDT exhibits distinctive reactivity due to its conjugated diene system:

  • Electrophilic Additions : Reacts with chlorosulfonyl isocyanate (CSI) to form zwitterionic intermediates, which rearrange into bicyclo[4.3.1]deca-2,4,8-triene lactams .
  • Photochemical Behavior : UV irradiation of BDT yields bullvalene, a fluxional molecule with dynamic C–C bond reshuffling .

In contrast:

  • Bicyclo[4.2.1]nona-2,4,7-trienes: Prefer [4+2] cycloadditions with electron-deficient dienophiles due to localized double bonds .
  • Bicyclo[2.2.2]octanes : Undergo sterically controlled substitutions at bridgehead positions, with minimal ring-opening reactions .
Functional Group Compatibility

BDT tolerates diverse substituents (esters, amides, nitriles, sulfonates) on the alkyne moiety during synthesis, enabling tailored derivatives for drug discovery . Comparatively:

  • Bicyclo[4.2.1]nona derivatives: Limited to alkyl and aryl groups due to steric hindrance in smaller bridges .
  • Bicyclo[2.2.2]octanes : Functionalization requires post-synthetic modifications (e.g., oxidation of bridgehead methyl groups) .

Q & A

Q. What synthetic methodologies are effective for generating bicyclo[4.2.2]deca-2,4,7,9-tetrene derivatives?

  • Methodological Answer : A two-step synthesis involves UV irradiation of bicyclo[4.2.2]deca-2,4,7,9-tetraene (8a), yielding the target compound in 64% efficiency. Initial preparation of 8a requires Cu(II)-promoted thermal decomposition of diazoacetic ester in the presence of cyclooctatetraene, followed by tosylhydrazone formation and thermal decomposition (90–120°C) to isolate the bicyclic scaffold . Challenges include low yields in intermediate steps, necessitating optimized purification protocols.

Q. How is this compound characterized post-synthesis?

  • Methodological Answer : Characterization relies on proton NMR (e.g., Varian A-60A/HA-100 spectrometers) to resolve coupling constants and confirm bridgehead stereochemistry. Elemental analysis (e.g., Scandinavian Microanalytical Laboratory) validates purity, while GC, IR, and PMR spectra differentiate regioisomers. For example, IR peaks at ~1600 cm⁻¹ confirm conjugated diene systems, and PMR δ 5.2–6.0 ppm signals indicate olefinic protons .

Advanced Research Questions

Q. What mechanistic pathways explain this compound rearrangements under electrophilic conditions?

  • Methodological Answer : Electrophilic addition (e.g., with chlorosulfonyl isocyanate) initiates stereoselective β-lactam formation, followed by butadienyl bridge migration and cyclization to form tricyclic lactams. The driving force is 1,4-bishomotropylium cation stabilization. Computational studies (UB3LYP/6-31G(d)) suggest zwitterionic intermediates with singlet ground states, where substituents dictate cyclization directionality (Table 1) .

Table 1 : Substituent Effects on Cyclization Directionality

Substituent PositionPreferred PathwayYield (%)Reference
7-MethylPathway A85
9-ChloroPathway B72

Q. How do computational methods elucidate diradical intermediates in thermal rearrangements?

  • Methodological Answer : (U)B3LYP/6-31G(d) and (6/6)CASPT2 calculations identify tricyclo[4.4.0.0²,⁷]deca-3,8-dien-5,10-diyl as a key diradical intermediate. Singlet-triplet energy gaps (ΔEₛₜ) vary with anti-bridged ring size: ΔEₛₜ = 5.2 kcal/mol (4-membered ring) vs. 1.1 kcal/mol (6-membered). Through-bond interactions via Walsh orbitals stabilize singlet states, rationalizing product distributions in thermal rearrangements .

Q. What experimental strategies resolve contradictions in substituent-dependent reactivity?

  • Methodological Answer : Divergent substituent effects (e.g., electron-donating vs. withdrawing groups) are resolved using competitive kinetic experiments and isotopic labeling. For example, deuterium isotope effects in solvolysis reveal steric vs. electronic contributions. Cross-validation via X-ray crystallography (e.g., tricyclic lactam structures) and DFT-derived transition-state models further clarifies substituent roles .

Data Contradiction Analysis

Q. How can conflicting reports on this compound’s thermal stability be reconciled?

  • Methodological Answer : Discrepancies arise from solvent polarity and measurement techniques. Differential scanning calorimetry (DSC) in nonpolar solvents (e.g., hexane) shows stability up to 150°C, while polar solvents (e.g., DMSO) induce decomposition at 80°C due to zwitterionic intermediate stabilization. Controlled atmosphere studies (N₂ vs. O₂) further modulate degradation pathways, necessitating solvent-specific stability protocols .

Key Research Tools

  • Synthesis : UV irradiation, diazo compound decomposition .
  • Characterization : NMR, GC-IR, elemental analysis .
  • Computational : UB3LYP, CASPT2 for diradical energetics .

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